![molecular formula C16H12BrCl2NO3 B2451692 {[(4-Bromophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate CAS No. 1794798-85-8](/img/structure/B2451692.png)
{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “{[(4-bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate” contains a total of 36 bonds. These include 24 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, and 12 aromatic bonds. The structure also includes 2 six-membered rings, 1 aromatic ester, and 1 aliphatic secondary amide .Applications De Recherche Scientifique
Subheading Vibrational Spectroscopy and Nonlinear Optical Properties
The compound 2-[acetyl(4-bromophenyl)carbamoyl]-4-chlorophenyl acetate, a derivative of {[(4-Bromophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate, was the subject of an extensive spectroscopic study. Fourier transform Raman (FT-Raman) and Fourier transform infrared (FT-IR) spectroscopies were utilized to examine its vibrational wavenumbers. The study was further supported by computational analysis using the Gaussian03 quantum chemistry codes and potential energy distribution (PED) calculations. Notably, this compound exhibited significant first hyperpolarizability, indicating its potential applications in nonlinear optics. The study emphasized the relevance of the CO stretching mode in the carbamoyl moiety and hydrogen bonding dynamics, influencing the bond character of the compound (Panicker et al., 2010).
Chemical Synthesis and Applications
Subheading Novel Synthesis Approaches and Biomedical Applications
Another research focus is the synthesis of complex molecules using this compound or its derivatives as key intermediates. For instance, selective nucleophilic chemistry was employed to synthesize 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids, indicating the compound's versatility in chemical synthesis. Such methodologies could pave the way for the creation of large compound libraries with potential pharmaceutical applications (Robins et al., 2007). Additionally, the compound 3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, derived from a related bromophenyl compound, showed promising results for biomedical applications, especially in regulating inflammatory diseases. This potential was highlighted through structure analysis and docking studies (Ryzhkova et al., 2020).
Structural and Material Science Applications
Subheading Crystallographic Analysis and Material Properties
Furthermore, structural analysis through X-ray crystallography has been a significant area of study. For instance, the crystallographic and theoretical studies of methyl 4-(4’-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate revealed insights into its structure and the energetically preferred conformation of the molecule, hinting at its potential application in designing new anticonvulsant agents (Edafiogho et al., 2003). In another study, the synthesis and characterization of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine revealed its structural stability and potential for intramolecular charge transfer, showcasing its nonlinear optical properties (Tamer et al., 2016).
Propriétés
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrCl2NO3/c17-11-3-1-10(2-4-11)8-20-15(21)9-23-16(22)13-7-12(18)5-6-14(13)19/h1-7H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISRTOMLXDDCNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrCl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-5-[(1-phenylcyclopropyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2451609.png)

![N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylquinoline-8-carboxamide](/img/structure/B2451611.png)
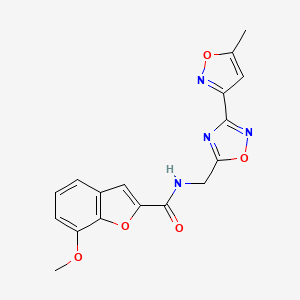

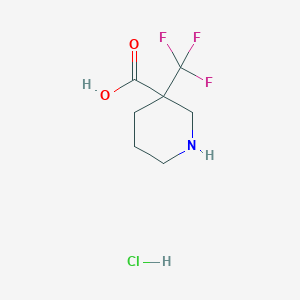
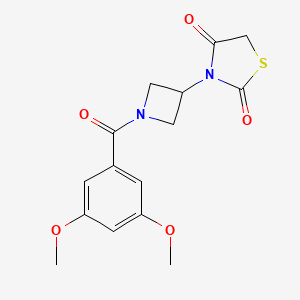
![N-[4-(Morpholine-4-sulfonyl)-phenyl]-succinamic acid](/img/structure/B2451619.png)
![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2451626.png)
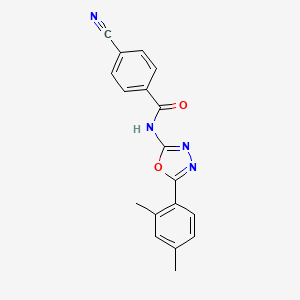
![5-phenyl-N-(thiophen-2-ylmethyl)-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2451628.png)
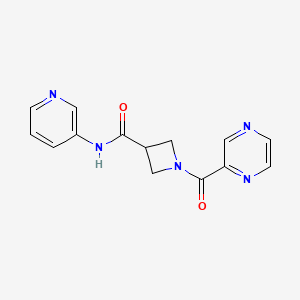
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2451631.png)
![3-(3-Chloro-4-fluorophenoxy)-4-(3,5-dimethoxyphenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2451632.png)